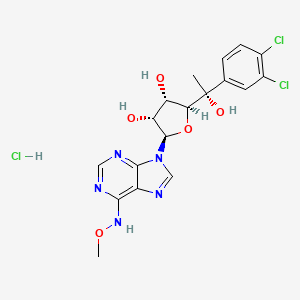
Prmt5-IN-29
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prmt5-IN-29 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that catalyzes the symmetric dimethylation of arginine residues on histones and other proteins. PRMT5 plays a crucial role in various cellular processes, including gene expression, RNA splicing, and DNA damage repair. Inhibition of PRMT5 has shown potential in treating various cancers and other diseases by disrupting these processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-29 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions typically involve the use of reagents such as aldehydes, amines, and acids under controlled conditions.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the compound’s inhibitory activity. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. The purity and structure of this compound are confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
Prmt5-IN-29 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to its reduced forms. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others. This is often achieved using reagents like halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, nucleophiles; often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties.
Wissenschaftliche Forschungsanwendungen
Prmt5-IN-29 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential to inhibit PRMT5 activity in cancer cells, leading to reduced tumor growth and proliferation. .
Epigenetics: As an inhibitor of PRMT5, this compound is used to study the role of arginine methylation in gene expression and chromatin regulation.
DNA Damage Repair: this compound is used to investigate the role of PRMT5 in DNA damage repair pathways.
Neurodegenerative Diseases: Emerging research suggests that PRMT5 inhibitors like this compound may have therapeutic potential in neurodegenerative diseases by modulating protein methylation and cellular signaling pathways.
Wirkmechanismus
Prmt5-IN-29 exerts its effects by selectively inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, disrupting various cellular processes. The key molecular targets and pathways involved include:
Gene Expression: Inhibition of PRMT5 affects the methylation of histones, leading to changes in chromatin structure and gene expression.
RNA Splicing: PRMT5-mediated methylation is crucial for the proper splicing of pre-mRNA. Inhibition of PRMT5 disrupts this process, affecting the production of mature mRNA.
DNA Damage Repair: PRMT5 plays a role in the repair of DNA double-strand breaks.
Vergleich Mit ähnlichen Verbindungen
Prmt5-IN-29 is one of several PRMT5 inhibitors developed for research and therapeutic purposes. Similar compounds include:
EPZ015666: A selective PRMT5 inhibitor that competes with S-adenosylmethionine (SAM) for binding to PRMT5.
PF-06939999: A SAM-competitive PRMT5 inhibitor with antitumor activity in non-small cell lung cancer models.
This compound is unique in its specific binding affinity and inhibitory potency against PRMT5, making it a valuable tool for studying the enzyme’s role in various biological processes and diseases.
Eigenschaften
Molekularformel |
C18H20Cl3N5O5 |
|---|---|
Molekulargewicht |
492.7 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-2-[(1R)-1-(3,4-dichlorophenyl)-1-hydroxyethyl]-5-[6-(methoxyamino)purin-9-yl]oxolane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C18H19Cl2N5O5.ClH/c1-18(28,8-3-4-9(19)10(20)5-8)14-12(26)13(27)17(30-14)25-7-23-11-15(24-29-2)21-6-22-16(11)25;/h3-7,12-14,17,26-28H,1-2H3,(H,21,22,24);1H/t12-,13+,14-,17+,18+;/m0./s1 |
InChI-Schlüssel |
QMVIGLXONQUBTJ-LBQFNWRTSA-N |
Isomerische SMILES |
C[C@]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NOC)O)O)(C4=CC(=C(C=C4)Cl)Cl)O.Cl |
Kanonische SMILES |
CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NOC)O)O)(C4=CC(=C(C=C4)Cl)Cl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



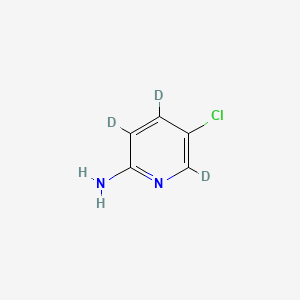
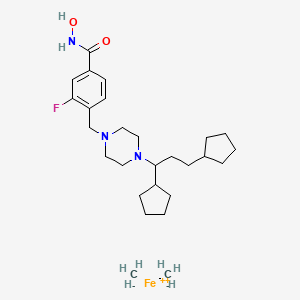
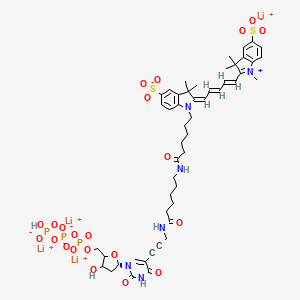

![(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide](/img/structure/B15139154.png)
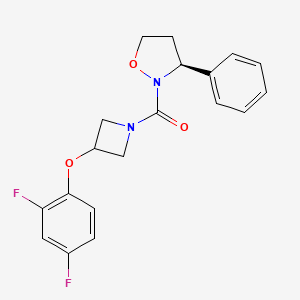
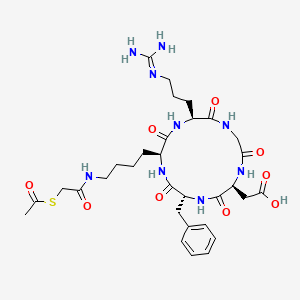

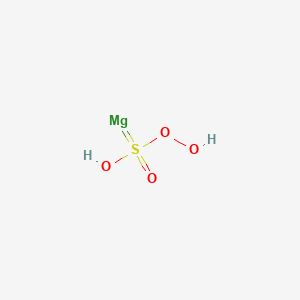
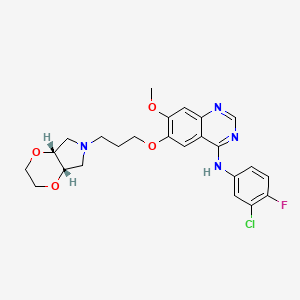
![7-[(1R)-2-[2-[2-fluoro-5-[[4-(2-propan-2-yl-1,3-thiazole-5-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]methyl]phenyl]ethylamino]-1-hydroxyethyl]-4-hydroxy-3H-1,3-benzothiazol-2-one](/img/structure/B15139225.png)
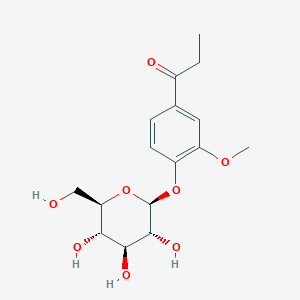
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139233.png)
